2-Fluoro-4-methylbenzaldehyde 2-Fluoro-4-methylbenzaldehyde
Brand Name: Vulcanchem
CAS No.: 146137-80-6
VCID: VC21165710
InChI: InChI=1S/C8H7FO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3
SMILES: CC1=CC(=C(C=C1)C=O)F
Molecular Formula: C8H7FO
Molecular Weight: 138.14 g/mol

2-Fluoro-4-methylbenzaldehyde

CAS No.: 146137-80-6

Cat. No.: VC21165710

Molecular Formula: C8H7FO

Molecular Weight: 138.14 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-methylbenzaldehyde - 146137-80-6

Specification

CAS No. 146137-80-6
Molecular Formula C8H7FO
Molecular Weight 138.14 g/mol
IUPAC Name 2-fluoro-4-methylbenzaldehyde
Standard InChI InChI=1S/C8H7FO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3
Standard InChI Key MVDRIMBGRZBWPE-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C=O)F
Canonical SMILES CC1=CC(=C(C=C1)C=O)F

Introduction

Chemical Identification and Structure

2-Fluoro-4-methylbenzaldehyde is an aromatic aldehyde characterized by a benzene ring with three key substituents: a fluorine atom at the 2-position, a methyl group at the 4-position, and an aldehyde group. This specific substitution pattern gives the compound unique chemical reactivity properties valuable for synthetic applications.

Basic Identification Data

ParameterInformation
CAS Number146137-80-6
Molecular FormulaC8H7FO
Molecular Weight138.14 g/mol
IUPAC Name2-fluoro-4-methylbenzaldehyde
Common Synonyms2-fluoro-4-methyl-benzaldehyde, 2-fluoro-p-tolualdehyde, benzaldehyde 2-fluoro-4-methyl
MDL NumberMFCD03094325
InChI KeyMVDRIMBGRZBWPE-UHFFFAOYSA-N
SMILES NotationCC1=CC(=C(C=C1)C=O)F
PubChem CID2778471

The compound features a planar benzene ring with the carbonyl group (aldehyde) positioned adjacent to the fluorine atom, creating an interesting electronic environment that influences its reactivity in various chemical transformations .

Physical Properties

2-Fluoro-4-methylbenzaldehyde exists as a clear liquid at room temperature with distinct physical properties that are important for handling, storage, and application in synthesis protocols.

Physical and Thermodynamic Properties

PropertyValue
Physical StateLiquid
AppearanceClear, colorless to pale yellow
Boiling Point202.1±20.0 °C (Predicted)
Density1.136±0.06 g/cm³ (Predicted)
Refractive Index1.524 (measured at 20°C)
SensitivityAir Sensitive
Storage ConditionsInert atmosphere, 2-8°C
Purity (Commercial)97% (typical)

The compound's physical properties, particularly its refractive index and liquid state, make it practical for use in organic synthesis as it can be easily measured and transferred in laboratory settings .

Synthesis Methods

Several synthesis routes for 2-Fluoro-4-methylbenzaldehyde have been documented in the scientific literature, with variations depending on starting materials and reaction conditions.

Alternative Synthesis Routes

Alternative synthetic approaches may also involve:

  • Direct fluorination of 4-methylbenzaldehyde

  • Formylation of 2-fluoro-4-methylbenzene using formylation reagents

  • Oxidation of corresponding 2-fluoro-4-methylbenzyl alcohol

These approaches vary in yield, purity, and applicability depending on the scale and equipment available .

Applications and Research Uses

2-Fluoro-4-methylbenzaldehyde serves as a versatile building block in various chemical synthesis applications, particularly in pharmaceutical research and development.

Pharmaceutical Applications

The compound has significant value in pharmaceutical synthesis as a key intermediate. Its fluorine substituent introduces specific electronic and metabolic stability properties that are valuable in drug design. Specifically, it has been utilized in:

  • Synthesis of chiral amino acids and amino alcohols as building blocks for drug discovery

  • Development of anti-inflammatory and analgesic drug candidates

  • Creation of compounds with improved metabolic stability due to the fluorine atom

A specific research example demonstrates its application: "Catalytic hydrogenation with (S,S)-DuPHOS provided the (S)-amido ester (20). Reduction of ester (20) with lithium aluminium hydride gave an acetamido alcohol intermediate. Derivatisation of this intermediate as the (R)-Mosher ester indicated, from the 1H-NMR, that we had obtained 2S stereochemistry" .

Organic Synthesis Applications

Beyond pharmaceuticals, 2-Fluoro-4-methylbenzaldehyde finds applications in:

  • Creation of specialty chemical intermediates

  • Development of advanced materials with specific properties

  • Synthesis of novel heterocyclic compounds

  • Production of compounds for flavor and fragrance industries

The aldehyde functionality makes it particularly suitable for condensation reactions, including:

  • Aldol condensations

  • Wittig reactions

  • Reductive aminations

  • Schiff base formations

Hazard TypeClassification
Skin EffectsCauses skin irritation (H315)
Eye EffectsCauses serious eye damage/irritation (H318/H319)
Specific Target Organ ToxicityMay cause respiratory irritation (H335)
Physical State Related HazardsAir sensitive

Appropriate handling procedures include the use of personal protective equipment, proper ventilation, and measures to prevent contact with skin and eyes .

SpecificationTypical Value
Purity≥97%
AppearanceClear pale yellow liquid
Refractive Index1.5215-1.5265 (at 20°C)
Free Acid Content≤1.5%
Available Quantities1g, 5g (typical research quantities)

Current market pricing (as of April 2025) ranges from approximately $176-$527 depending on quantity and supplier, with most suppliers offering both small research quantities and bulk options for industrial applications .

Comparison with Related Compounds

Understanding the relationship between 2-Fluoro-4-methylbenzaldehyde and structurally similar compounds provides valuable context for its applications.

Structural Analogs

CompoundStructural DifferenceKey Property Distinctions
4-Fluoro-2-methylbenzaldehydePosition of fluorine and methyl groups reversedDifferent electronic distribution and reactivity patterns
2-Bromo-4-methylbenzaldehydeBromine instead of fluorine at 2-positionMore reactive in coupling reactions; larger halogen
3-Bromo-2-fluoro-4-methylbenzaldehydeAdditional bromine at 3-positionIncreased complexity for cross-coupling reactions
2,4-DifluorobenzaldehydeFluorine instead of methyl at 4-positionDifferent electronic effects; no methyl for functionalization

These structural variations result in different reactivity patterns and applications in synthetic organic chemistry .

Research Applications in Medicinal Chemistry

Beyond its general synthetic utility, 2-Fluoro-4-methylbenzaldehyde has been specifically employed in medicinal chemistry research with documented applications.

Chiral Building Block Synthesis

A significant research application involves the synthesis of chiral building blocks for drug discovery using 2-Fluoro-4-methylbenzaldehyde as a starting material:

"The Heck reaction between an aryl iodide (where the aldehyde is unavailable) and an acrylate also provides amidoacrylate. The dehydrophenylalanine intermediate were then prepared following several functional group manipulations."

This approach enables the preparation of enantiomerically pure compounds with >98% enantiomeric excess, as confirmed by analytical methods including 19F-NMR and LCMS analysis. These chiral building blocks are crucial for developing pharmaceuticals with specific stereochemical requirements that influence their biological activity and efficacy .

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